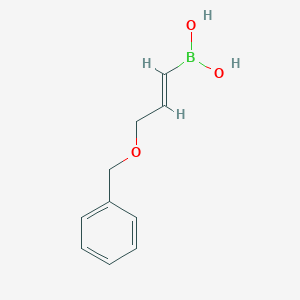![molecular formula C8H6BF6KO B8252810 Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide](/img/structure/B8252810.png)
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, which is further bonded to a boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4−methoxy−2−(trifluoromethyl)phenylboronic acid+KF→Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., water, ethanol).
Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the organoboron compound. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The key steps are:
Oxidative Addition: The palladium catalyst forms a complex with the halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds, making it particularly valuable in specific synthetic applications.
Properties
IUPAC Name |
potassium;trifluoro-[4-methoxy-2-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-5-2-3-7(9(13,14)15)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJTYDXIFMQRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6KO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
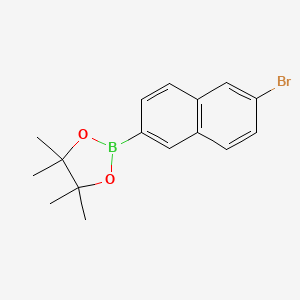
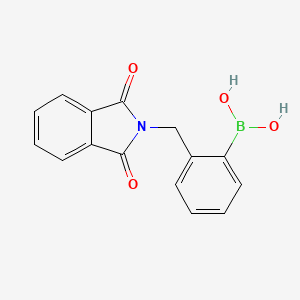
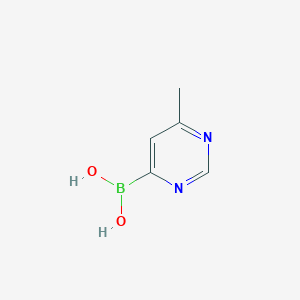
![1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride](/img/structure/B8252754.png)


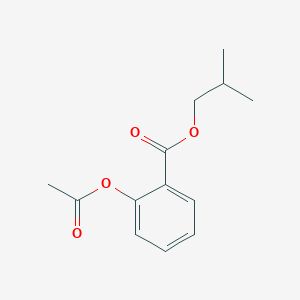
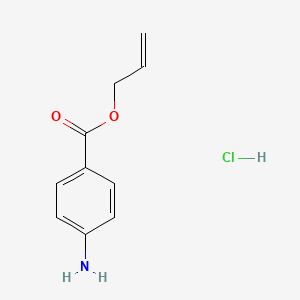
![4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252795.png)
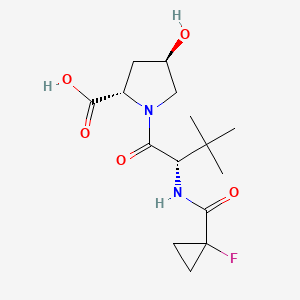
![(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B8252817.png)
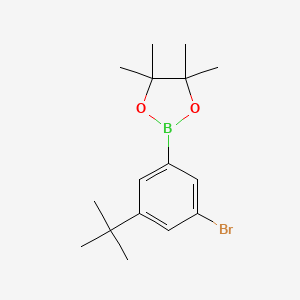
![6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252827.png)
